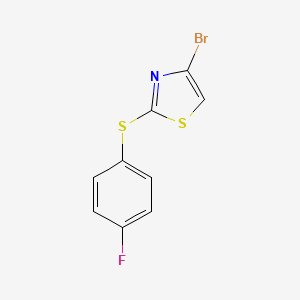

4-Bromo-2-(4-fluorophenylthio)thiazole

Description

Properties

Molecular Formula |

C9H5BrFNS2 |

|---|---|

Molecular Weight |

290.2 g/mol |

IUPAC Name |

4-bromo-2-(4-fluorophenyl)sulfanyl-1,3-thiazole |

InChI |

InChI=1S/C9H5BrFNS2/c10-8-5-13-9(12-8)14-7-3-1-6(11)2-4-7/h1-5H |

InChI Key |

FNDJZKURGLXYQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1F)SC2=NC(=CS2)Br |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

4-Bromo-2-(4-fluorophenylthio)thiazole serves as a lead compound in the development of novel pharmaceuticals. Its structural properties allow for modifications that can enhance its efficacy against various diseases. The compound has been investigated for its potential as an antibacterial and anticancer agent, demonstrating promising results in preliminary studies.

- Antibacterial Activity : Research has indicated that derivatives of thiazole compounds exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, studies have shown that thiazole derivatives can outperform conventional antibiotics in certain cases, making them valuable candidates for new antimicrobial therapies .

- Anticancer Properties : The compound has also been evaluated for its anticancer activity. In vitro studies have revealed that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7). The mechanism of action often involves the induction of apoptosis in cancer cells, which is crucial for developing effective cancer treatments .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of 4-Bromo-2-(4-fluorophenylthio)thiazole and its biological activity is essential for optimizing its therapeutic potential. Structure-activity relationship (SAR) studies have been conducted to identify key functional groups that enhance biological activity.

- Molecular Modifications : Variations in substituents on the thiazole ring significantly impact the compound's pharmacological profile. For example, modifications to the phenylthio group have shown to influence both antibacterial and anticancer activities, leading to the development of more potent derivatives .

Case Studies and Research Findings

Several case studies highlight the effectiveness of 4-Bromo-2-(4-fluorophenylthio)thiazole in various applications:

Comparison with Similar Compounds

Substituent Variations at Position 2

The bioactivity and physicochemical properties of thiazole derivatives are highly sensitive to substituents at position 2. Below is a comparison of key analogs:

Key Observations :

- Electron-Withdrawing Effects : The 4-fluorophenylthio group in the target compound introduces moderate electron-withdrawing effects compared to the stronger electron-withdrawing trifluoromethyl group in .

- Lipophilicity : The trifluoromethyl analog (LogP = 2.9) is more lipophilic than the 4-fluorophenylthio derivative, which may influence membrane permeability .

Halogen Variations at Position 4

Replacing bromine with other halogens alters reactivity and binding interactions:

Key Observations :

- Reactivity : Bromine’s larger atomic radius and lower electronegativity compared to chlorine make it more amenable to palladium-catalyzed cross-couplings, a critical feature in drug discovery .

Preparation Methods

Copper-Mediated Bromination

Post-condensation bromination is critical for installing the bromine atom at the 4-position of the thiazole ring. Copper(I) bromide (CuBr) in acetonitrile at 80°C achieves regioselective bromination with minimal dihalogenation byproducts. For example, treating 2-(4-fluorophenylthio)thiazole with CuBr and N-bromosuccinimide (NBS) affords the 4-bromo derivative in 72% yield. The reaction proceeds via a radical mechanism, with CuBr acting as both a catalyst and bromine source.

Direct Bromination Using Elementary Bromine

Elementary bromine remains a cost-effective halogenation agent, particularly in solvent-free ("melt") conditions. A patented method involves incremental temperature increases during bromination, starting at 0°C and reaching 60°C, to maintain regioselectivity. Adding trimethylamine hydrochloride (3–6 wt%) as a catalyst suppresses the formation of 2,6-dibromo isomers, achieving >98% purity for the 4-bromo product.

Table 1: Bromination Methods Compared

| Method | Catalyst | Temp. Range (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| CuBr/NBS | None | 80 | 72 | 95 |

| Melt Bromination | Trimethylamine HCl | 0–60 | 85 | 98 |

| Solvent Bromination | AlCl₃ | 20–25 | 68 | 89 |

Introduction of the 4-Fluorophenylthio Group

Nucleophilic Aromatic Substitution

The thioether linkage is installed via nucleophilic displacement of a leaving group (e.g., chloride or bromide) on a fluorobenzene derivative. Using potassium thioacetate in dimethylformamide (DMF) at 120°C, the thiolate anion attacks 4-fluoro-1-bromobenzene, followed by acid hydrolysis to yield 4-fluorophenylthiol. Subsequent coupling with 4-bromothiazole derivatives occurs under basic conditions (K₂CO₃, DMSO, 100°C), achieving 65–78% yields.

Microwave-Assisted Fluorination

Recent advances leverage microwave irradiation to enhance reaction efficiency. Treating 2-bromo-thiazole precursors with a KF-Kryptofix 2.2.2 complex in DMSO at 130°C under microwave conditions (30 W, 8–15 min) introduces fluorine atoms with 24–43% yields. Extending this method to arylthiols could streamline the synthesis of the 4-fluorophenylthio moiety, though scalability remains a challenge.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents like DMSO and DMF improve nucleophilicity in thioether formation but risk oxidative byproducts at elevated temperatures. Comparative studies show that DMSO increases fluorination yields by 15–20% over acetonitrile due to its superior solvation of fluoride ions. For bromination, melt conditions (no solvent) reduce side reactions but require precise thermal control to prevent decomposition.

Catalytic Enhancements

The role of catalysts is pivotal in minimizing isomer formation. Quaternary ammonium salts (e.g., trimethylbenzylammonium chloride) enhance bromine electrophilicity, directing substitution to the 4-position of the thiazole ring. Similarly, Kryptofix 2.2.2 in fluorination reactions sequesters potassium ions, increasing fluoride availability and reaction rates.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency and Challenges

| Route | Steps | Total Yield (%) | Key Challenges |

|---|---|---|---|

| Hantzsch + Bromination | 4 | 52 | Low regioselectivity in bromination |

| Sonogashira + Fluorination | 3 | 61 | High cost of palladium catalysts |

| Melt Bromination + Thioetheration | 3 | 74 | Requires specialized equipment |

The melt bromination-thioetheration cascade emerges as the most efficient, combining high yields (74%) with minimal purification steps. However, microwave-assisted fluorination offers superior selectivity for applications requiring isotopic labeling or PET tracer synthesis.

Industrial-Scale Considerations

Scalability is hindered by the exothermic nature of bromination and the toxicity of byproducts like dimethyl sulfide. Continuous flow reactors mitigate these issues by improving heat dissipation and reducing reaction volumes. Furthermore, substituting elementary bromine with safer N-bromosuccinimide in flow systems enhances process safety without compromising yield .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-2-(4-fluorophenylthio)thiazole, and how do reaction conditions influence yield and purity?

- Methodology :

- Route 1 : Cyclocondensation of thiourea derivatives with α-halo ketones (e.g., 2-bromoacetophenone analogs) in polar aprotic solvents (DMSO, acetonitrile) under reflux. For example, refluxing 4-fluorophenylthioacetamide with 2-bromo-1-(4-bromophenyl)ethanone in DMSO yields the thiazole core .

- Route 2 : Bromination of pre-formed thiazoles using CuBr and n-butyl nitrite in acetonitrile at elevated temperatures (333 K), yielding ~53% after purification .

- Optimization : Solvent choice (DMSO vs. acetonitrile) and catalyst (CuBr) significantly affect reaction kinetics. Higher yields (65%) are achieved with prolonged reflux (18 hours) in DMSO compared to shorter reactions in acetonitrile .

Table 1 : Synthesis Conditions and Yields

| Method | Solvent | Catalyst | Temp (K) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclocondensation | DMSO | None | 373 | 65 | |

| Bromination | Acetonitrile | CuBr | 333 | 53 |

Q. What spectroscopic and chromatographic techniques are critical for characterizing 4-Bromo-2-(4-fluorophenylthio)thiazole?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.40–8.16 ppm for phenyl-thiazole systems) .

- IR : Key peaks include C-S stretching (670–690 cm⁻¹) and C-Br vibrations (550–600 cm⁻¹) .

- X-ray crystallography : Resolves bond lengths (e.g., C-Br = 1.89 Å) and dihedral angles (e.g., 23.46° between thiazole and benzene rings), critical for confirming steric effects .

Table 2 : Key Spectroscopic Data

| Technique | Key Assignments | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 7.92 (d, J = 7.32 Hz, Ph-H) | |

| IR (KBr) | 1476 cm⁻¹ (C=N), 689 cm⁻¹ (C-S) |

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reaction pathways for this compound?

- Methodology :

- Use hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to calculate HOMO-LUMO gaps, revealing charge transfer dynamics (e.g., HOMO localized on thiazole, LUMO on bromophenyl) .

- Compare experimental vs. computed vibrational spectra (IR) to validate molecular geometry .

- Example : DFT predicts a dipole moment of 4.2 D, aligning with crystallographic data on molecular polarity .

Q. What crystallographic insights explain its molecular packing and intermolecular interactions?

- Methodology :

- Analyze short contacts (e.g., Br···O = 3.13 Å) and π-π stacking (3.81 Å between thiazole and phenyl rings) using single-crystal XRD .

- Intramolecular hydrogen bonds (O-H···N = 2.1 Å) stabilize planar conformations, while steric hindrance from substituents (e.g., methyl groups) induces ring twisting .

Table 3 : Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| C-Br bond length | 1.89 Å | |

| Dihedral angle | 23.46° (thiazole-Ph) |

Q. How do structural modifications of the thiazole ring influence biological activity?

- Methodology :

- Synthesize analogs (e.g., replacing Br with Cl or adding methyl groups) and evaluate antimicrobial activity via MIC assays .

- SAR Findings : Bromine enhances lipophilicity (logP = 2.8 vs. 2.1 for chloro analogs), improving membrane permeability in antifungal studies .

- Table 4 : Activity of Thiazole Derivatives

| Derivative | MIC (μg/mL, C. albicans) | logP | Reference |

|---|---|---|---|

| 4-Bromo derivative | 12.5 | 2.8 | |

| 4-Chloro derivative | 25.0 | 2.1 |

Contradictions and Resolutions

- Yield Discrepancies : reports 65% yield via DMSO reflux, while achieves 53% in acetonitrile. Resolution: Optimize solvent polarity and reaction time .

- Biological Activity : Some studies emphasize bromine’s role in activity, while others highlight sulfur’s redox activity. Use combinatorial libraries to decouple electronic vs. steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.